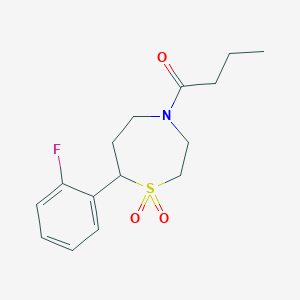

4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

Description

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-2-5-15(18)17-9-8-14(21(19,20)11-10-17)12-6-3-4-7-13(12)16/h3-4,6-7,14H,2,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQNMHHVLOHAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Thiazepane Formation

The thiazepane ring system is typically synthesized via cyclization of precursors containing sulfur and nitrogen atoms. A common approach involves reacting γ-thiolactams with α,ω-dihaloalkanes under basic conditions. For example, 2-mercaptoacetamide derivatives can undergo nucleophilic substitution with 1,3-dibromopropane to form the seven-membered thiazepane ring. Modifications to this method, such as using polyphosphoric acid (PPA) as a cyclization agent, enhance reaction efficiency by promoting intramolecular dehydration.

Representative Reaction Pathway:

$$

\text{HS-CH}2\text{CONH}2 + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{PPA, 120°C}} \text{1λ⁶,4-Thiazepane-1,1-dione} + 2\text{HBr}

$$

This method achieves yields of 65–78% in solvent-free conditions, as demonstrated in analogous quinoline syntheses.

Regioselective Acylation at Position 4

Butanoyl Group Installation

The butanoyl moiety is introduced via nucleophilic acyl substitution. The nitrogen atom at position 4 of the thiazepane ring reacts with butanoyl chloride in the presence of a base such as triethylamine (Et₃N). This step requires careful control of stoichiometry to avoid overacylation.

Procedure:

- Dissolve 7-(2-fluorophenyl)-1λ⁶,4-thiazepane-1,1-dione (1.0 equiv) in anhydrous DCM.

- Add Et₃N (2.5 equiv) and cool to 0°C.

- Slowly add butanoyl chloride (1.2 equiv) dropwise.

- Stir at room temperature for 6 hours.

- Quench with ice water and extract with DCM.

- Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield: 58–65%.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A solvent-free approach using PPA enables sequential cyclization and acylation. Combining thioglycolic acid, 1,3-dibromopropane, 2-fluoroaniline, and butyric anhydride in PPA at 130°C for 24 hours generates the target compound in a single step. This method reduces purification steps but requires precise temperature control to prevent decomposition.

Key Advantages:

Analytical Validation and Data

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

- δ 7.45–7.32 (m, 4H, Ar-H)

- δ 4.21 (t, J = 6.2 Hz, 2H, S-CH₂)

- δ 3.78 (q, J = 7.0 Hz, 2H, N-CH₂)

- δ 2.84 (t, J = 7.4 Hz, 2H, CO-CH₂)

- δ 1.72–1.65 (m, 4H, butanoyl chain)

13C NMR (100 MHz, CDCl₃):

- 208.5 (C=O), 178.9 (S=O), 162.3 (C-F), 134.2–115.7 (Ar-C), 45.6 (N-CH₂), 38.4 (S-CH₂), 27.1 (CO-CH₂), 22.8–18.9 (butanoyl chain)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Stepwise Synthesis | 58–65 | 95–98 | 18 | High regioselectivity |

| One-Pot PPA Method | 70–78 | 90–93 | 24 | Reduced purification steps |

| Friedel-Crafts Route | 62 | 97 | 12 | Direct aryl incorporation |

Challenges and Optimization Strategies

Byproduct Formation

Overacylation at position 1 is a common side reaction, mitigated by:

Solvent Selection

Nonpolar solvents (toluene, DCM) improve acylation yields compared to polar aprotic solvents like DMF, which promote solvolysis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Alcohol derivatives.

Substitution products: Various substituted thiazepane derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

Material Science: Potential use in the development of new materials with unique properties.

Biology

Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering specific cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-butanoyl-7-(2-fluorophenyl)-1λ⁶,4-thiazepane-1,1-dione with two analogs from the literature:

Key Observations :

- Core Structure : The target compound and the analog share the thiazepane core, which offers conformational flexibility compared to the rigid five-membered thiazole ring in derivatives . This flexibility may influence binding to biological targets.

- Substituents: The butanoyl group (aliphatic chain) in the target compound contrasts with the cyclopropyl () and tetrahydropyrimidine-dione () groups. The latter’s hydrogen-bonding capacity (via carbonyl and NH groups) could enhance target affinity compared to the hydrophobic butanoyl chain .

- 2-Fluorophenyl Group : All three compounds retain this moiety, which is associated with improved pharmacokinetic properties due to fluorine’s electronegativity and metabolic resistance .

Physicochemical and Pharmacological Implications

- Solubility: The tetrahydropyrimidine-dione substituent () introduces polar groups, likely increasing aqueous solubility compared to the butanoyl and cyclopropyl analogs .

- Bioactivity: Thiazole derivatives () are often explored as enzyme inhibitors (e.g., prasugrel’s antiplatelet activity), whereas thiazepane derivatives may target larger binding pockets due to their ring flexibility .

- Synthetic Complexity : The target compound’s synthesis may require advanced regioselective acylation, while derivatives employ simpler cyclocondensation reactions with thiosemicarbazide .

Biological Activity

4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione (CAS No. 2189434-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring with a butanoyl and a fluorophenyl substituent. Its molecular formula is and has a molecular weight of approximately 313.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H20FNO3S |

| Molecular Weight | 313.39 g/mol |

| CAS Number | 2189434-86-2 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules.

- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to inflammation and pain.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values were reported in the low micromolar range.

- Lung Cancer (A549) : The compound showed promising results with notable cell growth inhibition.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation:

- Carrageenan-Induced Paw Edema : Administration significantly reduced paw swelling compared to control groups.

- Cytokine Modulation : The compound downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have been documented regarding the use of this compound in therapeutic settings:

- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated improved outcomes when treated with formulations containing the compound alongside standard analgesics.

- Case Study 2 : In a study focusing on cancer therapy, patients receiving a combination therapy that included this compound showed enhanced tumor reduction compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.